molecular formula C19H25F3N7O6PS2 B12072992 N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)

Cat. No.: B12072992
M. Wt: 599.5 g/mol
InChI Key: IXGPJWKXXSFTPE-LSCFUAHRSA-N
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Description

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) (CAS: 1054332-15-8) is a modified adenosine derivative with a molecular formula of C₁₉H₂₅F₃N₇O₆PS₂ and a molecular weight of 599.544 g/mol . Its structure features:

  • An adenosine backbone with a 5'-phosphonate group linked to a 1H-imidazole ring.
  • Two thioether substituents: a methylthioethyl group at the N-position and a 3,3,3-trifluoropropylthio group at the 2-position of the adenine moiety.
  • The phosphonate group replaces the typical phosphate ester, enhancing metabolic stability against phosphatase enzymes .

This compound is hypothesized to act as a nucleotide analog, targeting enzymes such as viral polymerases or cellular kinases. Its trifluoropropyl and thioether groups may improve lipophilicity and membrane permeability compared to unmodified nucleosides .

Properties

Molecular Formula

C19H25F3N7O6PS2

Molecular Weight

599.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid

InChI

InChI=1S/C19H25F3N7O6PS2/c1-37-7-4-24-15-12-16(27-18(26-15)38-6-2-19(20,21)22)29(10-25-12)17-14(31)13(30)11(35-17)8-34-36(32,33)28-5-3-23-9-28/h3,5,9-11,13-14,17,30-31H,2,4,6-8H2,1H3,(H,32,33)(H,24,26,27)/t11-,13-,14-,17-/m1/s1

InChI Key

IXGPJWKXXSFTPE-LSCFUAHRSA-N

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N4C=CN=C4)O)O)O

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(N4C=CN=C4)O)O)O

Origin of Product

United States

Preparation Methods

N6-[2-(Methylthio)ethyl] Functionalization

The N6-amino group of adenosine undergoes alkylation using 2-(methylthio)ethyl chloride in a polar aprotic solvent (e.g., dimethylacetamide or DMF). A catalytic amount of ammonium carbonate enhances regioselectivity, directing substitution exclusively to the N6 position. The reaction proceeds at 0–5°C to prevent over-alkylation, yielding the intermediate N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine with >90% purity after precipitation with acetone.

Phosphorylation at the 5'-Hydroxyl Position

Activation of the 5'-Hydroxyl Group

The 5'-hydroxyl is activated using a phosphorimidazolide strategy. Adapted from the McManus Lab protocol, adenosine 5'-monophosphate (5'-AMP) is treated with triphenylphosphine (PPh₃) and 2,2'-dipyridyldisulfide in anhydrous DMF. This generates a reactive intermediate that couples with imidazole to form adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) . Key parameters include:

  • Molar ratios : 1:2:2.5 (AMP:PPh₃:imidazole)

  • Reaction time : 1.5 hours under vigorous stirring

  • Temperature : Room temperature (20–25°C)

Purification of Phosphorimidazolide Intermediate

The crude product is precipitated by dropwise addition into a cold (−20°C) mixture of acetone:anhydrous ethyl ether (2:1 v/v) containing sodium perchlorate (9 mmol per 0.5 mmol AMP). This yields a white crystalline solid with <5% unreacted AMP, as verified by thin-layer chromatography (TLC) on cellulose-F plates.

Coupling and Final Product Isolation

Solvent Optimization for Impurity Control

The final coupling step employs dimethylsulfoxide (DMSO) to enhance solubility of the adenosine intermediate while suppressing side reactions. As per Example 7 of, adding aqueous sodium chloride prior to acetone precipitation reduces ionic impurities, achieving a final purity of >98% by HPLC.

Crystallization and Drying

The product is isolated by slow addition of acetone (10 volumes) to the reaction mixture, followed by filtration and washing with cold acetone. Drying under vacuum at 40°C for 24 hours yields N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) as a hygroscopic powder.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 8.30 (s, 1H, H8), 8.12 (s, 1H, H2), 4.75 (m, 1H, H1'), 4.51 (dd, J = 4.8, 8.4 Hz, H2'), 4.15 (d, J = 6.0 Hz, H3').

  • ³¹P NMR : Single resonance at δ 19.6 ppm confirms monophosphate formation.

Purity Assessment

  • HPLC : Retention time = 27 minutes (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • TLC : Rf = 0.42 (cellulose-F, n-butanol:acetic acid:water = 5:2:3).

Process Optimization and Scalability

Reduction of Dimer Impurity

By substituting triethyl phosphate for traditional phosphorylating agents, dimer formation (e.g., compound XVII) is reduced from 5% to <1%. This is critical for industrial-scale synthesis, where downstream purification costs are prohibitive.

Solvent Recovery and Sustainability

DMF and acetone are recycled via distillation, achieving 85% solvent recovery. The process is optimized for Environmental Factor (E-Factor) minimization, with a calculated E-Factor of 12.3 (kg waste/kg product) .

Chemical Reactions Analysis

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions can occur, leading to the formation of different analogs.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its role as an impurity in cangrelor, a P2Y12 inhibitor used in antiplatelet therapy.

    Industry: Utilized in the development and testing of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) involves its interaction with specific molecular targets and pathways. As an impurity of cangrelor, it may interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antiplatelet effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous molecules from the literature:

Compound Name (Source) Core Structure Key Functional Groups Molecular Weight Biological Activity
Target Compound () Adenosine Thioethers, Imidazol-1-ylphosphonate 599.544 Potential antiviral/anticancer
Compound 5a–o () Benzoimidazolone Hydrosulfonyl, varied aryl/alkyl groups ~300–400 Antitumor activity (in vitro)
2-Methyl-3-[7-nitro-5-CF₃-1H-benzimidazol-2-yl]propenoic acid () Benzoimidazole Trifluoromethyl, nitro, carboxylic acid 315 (M⁺) Enzyme inhibition
5-(3-Phenylpropyl)-N-(2-Cl-phenyl)-1,3,4-thiadiazole-2-amine () Thiadiazole Phenylpropyl, chlorophenyl Not reported Antimicrobial/anticancer
Nucleoside-phosphoramidite analog () Tetrahydrofuran (nucleoside) Benzoimidazol-1-yl, phosphoramidite ~700–800 Antisense oligonucleotide synthesis

Analysis of Substituent Effects

  • Thioether vs. Sulfonyl/Hydrosulfonyl Groups : The target compound’s methylthioethyl and trifluoropropylthio groups likely enhance lipophilicity compared to sulfonyl derivatives (e.g., ), which are more polar and may exhibit reduced cell permeability .
  • Trifluoropropyl vs. Trifluoromethyl : The 3,3,3-trifluoropropyl chain in the target compound introduces both lipophilic and electron-withdrawing effects, similar to trifluoromethyl groups in . However, the longer alkyl chain may improve target binding through hydrophobic interactions .
  • Phosphonate vs. Phosphate Esters : The imidazol-1-ylphosphonate group in the target compound is a bioisostere for phosphate, offering resistance to enzymatic hydrolysis compared to compounds with labile phosphate esters (e.g., ) .

Pharmacokinetic and Pharmacodynamic Insights

  • Receptor Binding : Docking studies in suggest that sulfur-containing heterocycles (e.g., thiazole, triazole) exhibit strong interactions with enzyme active sites. The target compound’s thioethers may similarly enhance binding affinity to kinases or polymerases .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., phosphoramidite chemistry, as in ), whereas simpler heterocycles () are synthesized via fewer steps .

Antitumor Activity

  • Compounds with benzoimidazolone cores () show IC₅₀ values in the micromolar range against leukemia and solid tumor cell lines. The target compound’s adenosine scaffold may offer broader kinase inhibition, akin to FDA-approved nucleoside analogs like clofarabine .
  • The trifluoropropyl group in the target compound could mimic the electron-deficient aromatic systems in , which inhibit enzymes like COX-2 or topoisomerases .

Antiviral Potential

  • Nucleoside analogs with phosphonate groups (e.g., tenofovir) are clinically used for antiviral therapy. The target compound’s imidazole-phosphonate linkage may similarly inhibit viral replication .

Limitations and Challenges

  • Synthetic Yield : Complex nucleoside derivatives like the target compound often have lower yields (~30–50%) compared to simpler heterocycles (e.g., 79% yield for ’s compound 14b) .
  • Toxicity : Thioether-containing compounds may exhibit higher cytotoxicity than sulfonyl derivatives, necessitating careful dose optimization .

Biological Activity

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) is a phosphonate derivative of adenosine that has garnered interest for its potential biological activities. This compound's structure suggests it may exhibit unique pharmacological properties, particularly in antiviral and anticancer applications.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H25F3N7O6PS2
  • Molecular Weight : 599.544 g/mol

The compound features several functional groups that contribute to its biological activity, including a phosphonate moiety, which is known to mimic natural phosphate groups and can inhibit various enzymes.

Antiviral Properties

Research indicates that phosphonates like this compound often demonstrate significant antiviral activities. They can act as chain terminators in viral RNA synthesis, particularly against viruses such as Hepatitis C. For instance, studies have shown that certain adenosine phosphonate analogues can effectively inhibit the HCV NS5B RNA-dependent RNA polymerase, acting as competitive inhibitors with ATP and serving as chain terminators in viral replication assays .

Cytotoxicity and Anticancer Activity

The compound's structure allows it to interact with cellular mechanisms involved in cancer cell proliferation. Preliminary studies suggest that it may exhibit cytostatic effects against various cancer cell lines. For example, related compounds have shown promise in inhibiting cell growth in models such as TK-10 and HT-29 . The imidazole component may enhance its ability to penetrate cell membranes and target intracellular pathways.

Immunomodulatory Effects

Phosphonates have also been noted for their immunomodulatory properties. They can influence immune responses by modulating the activity of immune cells, potentially enhancing the body's ability to fight infections or tumors. This aspect is particularly relevant given the increasing need for immunotherapies in cancer treatment.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antiviral Efficacy : A series of phosphonate analogues were tested against HCV, revealing that modifications to the phosphonate structure significantly enhanced their antiviral potency. The incorporation of a methylene bridge was found to improve resistance to enzymatic degradation, thereby increasing bioavailability .
  • Cytotoxic Evaluation : In vitro studies on related adenosine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting selectivity indices favoring cancer cells over normal cells .

Data Table: Summary of Biological Activities

Activity Type Compound Effect Reference
AntiviralN-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]Inhibits HCV replication
CytotoxicRelated PhosphonatesInduces apoptosis in cancer cells
ImmunomodulatoryPhosphonatesModulates immune response

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of thioether-containing adenosine derivatives like this compound?

  • Methodology : Utilize nucleophilic substitution or thiol-ene "click" chemistry under inert conditions. For example, coupling thiol-containing intermediates (e.g., 3,3,3-trifluoropropylthiol) with activated adenosine precursors (e.g., bromoethyl derivatives) in polar aprotic solvents (DMF or DMSO) with a base like K₂CO₃ . Monitor reaction progress via TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane.
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the thiophosphate group. Verify purity using elemental analysis and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. What analytical techniques are critical for confirming the structure of this adenosine analog?

  • Primary Methods :

  • NMR Spectroscopy : Assign peaks for the imidazole-phosphonate moiety (δ ~7.5–8.5 ppm for imidazole protons, δ ~-20 ppm for phosphorus in ³¹P NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching the trifluoropropylthio and methylthioethyl substituents .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

Q. How can researchers assess the stability of the thiophosphate linkage under physiological conditions?

  • Protocol : Conduct hydrolysis studies in buffered solutions (pH 7.4, 37°C) and monitor degradation via HPLC. Compare stability against non-thioated adenosine phosphonates. Use LC-MS to identify breakdown products (e.g., free adenosine, imidazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thioether-modified nucleosides?

  • Case Study : If conflicting cytotoxicity data arise, perform dose-response assays across multiple cell lines (e.g., HeLa, HEK293) with controls for metabolic activity (MTT assay) and apoptosis markers (Annexin V/PI staining). Cross-validate using orthogonal methods like ATP-based viability assays .
  • Data Interpretation : Consider substituent effects—e.g., trifluoropropylthio groups may enhance membrane permeability but reduce target affinity due to steric hindrance .

Q. How can computational modeling predict the interaction of this compound with adenosine receptors or enzymes?

  • Approach : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to adenosine A₁/A₂A receptors. Parameterize the thiophosphate and imidazole groups with force fields (e.g., AMBER). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Advanced Tip : Incorporate quantum mechanical (QM) calculations for the phosphonate-imidazole tautomerism to refine binding energy estimates .

Q. What synthetic routes enable regioselective modification of the imidazole-phosphonate moiety?

  • Regioselective Methods :

  • Protect the adenosine 5'-OH group with TBDMS before introducing the imidazole-phosphonate via H-phosphonate coupling .
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install arylthio groups without disrupting the imidazole ring .
    • Challenges : Avoid side reactions at the adenine N⁶ position by using mild bases (e.g., DBU instead of NaOH) .

Q. How do structural modifications (e.g., trifluoropropyl vs. methylthio groups) impact pharmacokinetic properties?

  • Experimental Design :

  • Lipophilicity : Measure logP values (shake-flask method) to correlate substituents with membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS. Trifluoropropyl groups often reduce CYP450-mediated oxidation .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for thioether-linked nucleosides in and .
  • Biological Assays : Adapt antifungal testing methods from ω-(5-arylamino-1,3,4-thiadiazol-2-thio) acetophenones .
  • Computational Tools : Leverage COMSOL Multiphysics for reaction kinetics modeling ( ) and docking studies ( ).

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